N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide
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Description
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H16N6O3S and its molecular weight is 384.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target this bacterium or similar pathogens.
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with the metabolic pathways of Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and replication.
Result of Action
Based on the potential anti-tubercular activity of similar compounds , it can be inferred that this compound may lead to the inhibition of bacterial growth and replication, contributing to the control and treatment of tuberculosis.
Properties
IUPAC Name |
N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-14(12-2-9-27-11-12)21-17-20-13(10-26-17)15(25)22-5-7-23(8-6-22)16-18-3-1-4-19-16/h1-4,9-11H,5-8H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBUYNJLUMRPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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